molecular formula C14H19BrN2O5S2 B2506132 2-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1796969-96-4

2-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2506132
CAS No.: 1796969-96-4
M. Wt: 439.34
InChI Key: GCMDJFFKMBJAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a 2-bromophenylsulfonyl group and a sulfonyl-N-methylacetamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-Bromophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2-bromobenzenesulfonyl chloride under basic conditions.

    Attachment of the N-Methylacetamide Moiety: The final step includes the reaction of the sulfonylated piperidine with N-methylacetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Cleavage products of sulfonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
  • 2-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
  • 2-((1-((2-iodophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Uniqueness

Compared to similar compounds, 2-((1-((2-bromophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to certain targets.

Properties

IUPAC Name

2-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O5S2/c1-16-14(18)10-23(19,20)11-6-8-17(9-7-11)24(21,22)13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMDJFFKMBJAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.